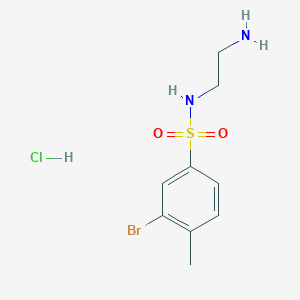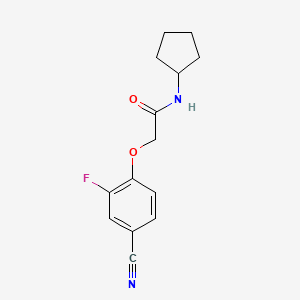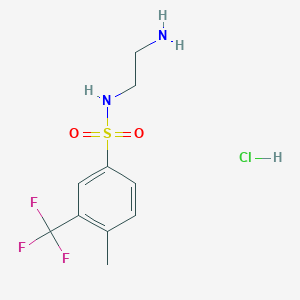
N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties. This compound has shown promising results in various preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride involves the inhibition of carbonic anhydrase IX (CAIX). CAIX is an enzyme that plays a crucial role in regulating the pH of cancer cells. Inhibition of CAIX leads to an increase in intracellular acidity, which can induce apoptosis in cancer cells. This compound has shown potent inhibitory activity against CAIX, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against CAIX, leading to an increase in intracellular acidity and induction of apoptosis in cancer cells. Additionally, it has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, further studies are required to determine its long-term effects and potential side effects.
实验室实验的优点和局限性
One of the main advantages of N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride is its potent inhibitory activity against CAIX, making it a promising candidate for cancer therapy. Additionally, it exhibits low toxicity in normal cells, making it a safer alternative to other cancer therapies. However, its limitations include the need for further studies to determine its long-term effects and potential side effects.
未来方向
For research on N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride include:
1. Further studies to determine its efficacy in inhibiting the growth of different types of cancer cells.
2. Studies to determine its long-term effects and potential side effects.
3. Development of new formulations and delivery methods to improve its bioavailability and efficacy.
4. Studies to determine its potential use in combination with other cancer therapies.
5. Studies to determine its potential use in other diseases such as osteoporosis and glaucoma.
In conclusion, this compound is a promising compound that has shown potent inhibitory activity against CAIX, making it a promising candidate for cancer therapy. Further studies are required to determine its long-term effects and potential side effects, and to develop new formulations and delivery methods to improve its bioavailability and efficacy.
合成方法
The synthesis of N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride involves the reaction between 3-bromo-4-methylbenzenesulfonyl chloride and ethylenediamine hydrochloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
科学研究应用
N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX is a promising target for cancer therapy, and this compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
N-(2-aminoethyl)-3-bromo-4-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S.ClH/c1-7-2-3-8(6-9(7)10)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLSELDHVVOIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)

![2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7640454.png)
![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)
![N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide](/img/structure/B7640467.png)


![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)
![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)
![5-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-3-carboxamide](/img/structure/B7640495.png)


![[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone](/img/structure/B7640541.png)